methyl 3-(N-methylanilino)-3-oxopropanoate
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Overview
Description
methyl 3-(N-methylanilino)-3-oxopropanoate is an organic compound with the molecular formula C10H11NO3 It is a derivative of acetamide and is characterized by the presence of a methyl group, a phenyl group, and a carbomethoxy group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
methyl 3-(N-methylanilino)-3-oxopropanoate can be synthesized through several methods. One common approach involves the reaction of aniline with urea and methanol in the presence of a catalyst. This one-pot synthesis method is efficient and yields high selectivity for the desired product . Another method involves the direct reductive N-methylation of nitro compounds, which is a straightforward and cost-effective approach .
Industrial Production Methods
Industrial production of this compound typically involves the use of heterogeneous catalysts to optimize the reaction conditions and improve yield. For example, KNO3 modified zeolite HY has been shown to be an effective catalyst for the synthesis of methyl N-phenyl carbamate, a related compound .
Chemical Reactions Analysis
Types of Reactions
methyl 3-(N-methylanilino)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbomethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve moderate temperatures and the use of solvents like methanol or ethanol.
Major Products
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted acetamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
methyl 3-(N-methylanilino)-3-oxopropanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of carbamate derivatives.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds.
Mechanism of Action
The mechanism of action of methyl 3-(N-methylanilino)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-Phenylcarbamoyl Chloride: This compound is similar in structure but contains a carbamoyl chloride group instead of a carbomethoxy group.
N-Methyl-N-Phenylacetamide: This compound lacks the carbomethoxy group and is structurally simpler.
Methyl N-Phenyl Carbamate: This compound is closely related and is used in similar applications.
Uniqueness
methyl 3-(N-methylanilino)-3-oxopropanoate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the carbomethoxy group allows for unique substitution reactions and interactions with biological targets, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C11H13NO3 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
methyl 3-(N-methylanilino)-3-oxopropanoate |
InChI |
InChI=1S/C11H13NO3/c1-12(9-6-4-3-5-7-9)10(13)8-11(14)15-2/h3-7H,8H2,1-2H3 |
InChI Key |
HFQBTBOMXAXHCA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CC(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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